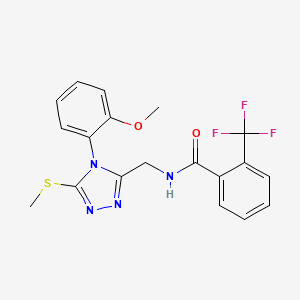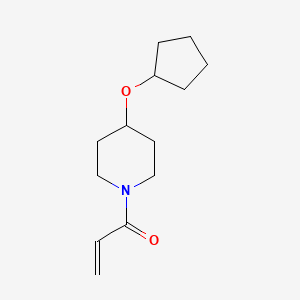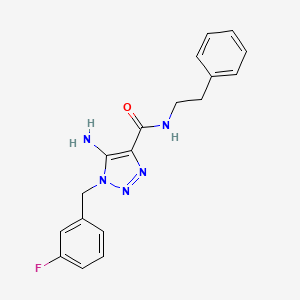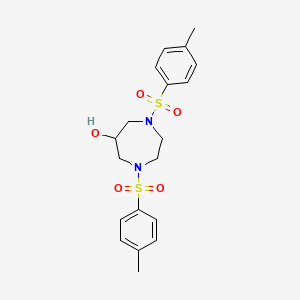![molecular formula C8H13N3O3S B2486047 6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide CAS No. 2166651-36-9](/img/structure/B2486047.png)
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide" belongs to a class of chemical compounds with potential biological activities. While specific studies on this exact compound are scarce, research on similar sulfonamide-based compounds has shown a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, making them subjects of interest in pharmaceutical research (Srivastava & Singh, 2020).
Synthesis Analysis
Synthesis of sulfonamide derivatives often involves multiple steps, including the preparation of the core structure followed by functionalization with various substituents to enhance biological activity. For similar compounds, synthesis can involve reactions such as cyclization and sulfonation (Mojzych et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including pyrazolo and oxazine rings, influences their biological activity and interaction with biological targets. Detailed structural analysis can be conducted using spectroscopic methods, such as NMR and mass spectrometry, to confirm the compound's identity and purity.
Chemical Reactions and Properties
Sulfonamide derivatives can participate in various chemical reactions, including nucleophilic substitution and condensation, contributing to their versatility in drug synthesis and design. The sulfonamide group, in particular, is known for its bioactive properties and ability to bind to enzymes and receptors (Katritzky et al., 1987).
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide derivatives have been explored for their potential in anticancer activities. For example, certain derivatives have demonstrated significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential as cancer therapeutics (Abdellatif et al., 2014).
Pharmacological Activities
Some derivatives of this compound have been synthesized and evaluated for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Studies have compared these activities to reference drugs like Indomethacin and found certain derivatives to be highly effective (Srivastava & Singh, 2020).
Genotoxicity in Cancer Cells
Research has also been conducted on the genotoxic potential of related pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides in cancer cells. These compounds were found to induce significant levels of DNA damage in cancer cells without causing genotoxic effects in normal cells, highlighting their potential as cancer treatments (Kciuk et al., 2023).
Carbonic Anhydrase Inhibition and Anticancer Activity
Newly synthesized sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazine have been investigated as antitumor agents through carbonic anhydrase inhibition. Some of these derivatives showed significant activity against tumor-associated enzymes, suggesting their use in cancer therapy (Mojzych et al., 2015).
Antibacterial Activity
Certain derivatives have demonstrated high antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics. This research suggests potential applications in treating bacterial infections (Gadad et al., 2000).
Development of Novel Compounds
Research has focused on synthesizing new derivatives with potential biological activities. For example, novel fused heterocyclic systems incorporating this compound have been developed, which are expected to have considerable chemical and pharmacological activities (Mahmoud et al., 2017).
Propriétés
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S/c1-8(2)4-11-7(14-5-8)6(3-10-11)15(9,12)13/h3H,4-5H2,1-2H3,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERRVWKZYVLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)S(=O)(=O)N)OC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)benzenecarbohydrazide](/img/structure/B2485964.png)

![N-(2,5-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2485967.png)



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2485977.png)




![N-[(4-Chlorothiophen-2-yl)methyl]-N-[2-(oxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2485983.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)
